molecular formula C23H22 B15169981 9-(4-Tert-butylphenyl)-9H-fluorene CAS No. 651042-75-0

9-(4-Tert-butylphenyl)-9H-fluorene

Cat. No.: B15169981
CAS No.: 651042-75-0
M. Wt: 298.4 g/mol
InChI Key: BOBFSAJVTRDKMP-UHFFFAOYSA-N
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Description

9-(4-Tert-butylphenyl)-9H-fluorene: is an organic compound that belongs to the fluorene family. It is characterized by the presence of a tert-butyl group attached to the phenyl ring, which is further connected to the fluorene core. This compound is known for its unique structural properties and has been studied for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-(4-Tert-butylphenyl)-9H-fluorene typically involves the reaction of 4-tert-butylbenzene with fluorene under specific conditions. One common method includes the use of a Friedel-Crafts alkylation reaction, where 4-tert-butylbenzene is reacted with fluorene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 9-(4-Tert-butylphenyl)-9H-fluorene can undergo oxidation reactions to form corresponding ketones or quinones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents used.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions. For example, halogenation can be achieved using bromine (Br2) or chlorine (Cl2) under controlled conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Bromine (Br2) in carbon tetrachloride (CCl4) for halogenation.

Major Products Formed:

    Oxidation: Formation of ketones or quinones.

    Reduction: Formation of alcohols or hydrocarbons.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry: 9-(4-Tert-butylphenyl)-9H-fluorene is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and materials, including polymers and ligands for catalysis .

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It is used in the development of fluorescent probes and sensors for detecting specific biomolecules.

Medicine: The compound has been investigated for its potential therapeutic applications. It is studied for its ability to interact with certain enzymes and receptors, making it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of advanced materials such as organic light-emitting diodes (OLEDs) and other electronic devices. Its unique structural properties contribute to the performance and stability of these materials .

Mechanism of Action

The mechanism of action of 9-(4-Tert-butylphenyl)-9H-fluorene involves its interaction with specific molecular targets. The tert-butyl group and fluorene core allow the compound to fit into binding sites of enzymes and receptors, modulating their activity. The pathways involved include signal transduction and metabolic processes, where the compound can act as an inhibitor or activator depending on the context .

Comparison with Similar Compounds

    4-tert-Butylphenol: A phenolic compound with similar structural features but different functional properties.

    9-Phenylfluorene: Lacks the tert-butyl group, resulting in different reactivity and applications.

    4-tert-Butylbenzoyl chloride: Used in the synthesis of related fluorene derivatives.

Uniqueness: 9-(4-Tert-butylphenyl)-9H-fluorene stands out due to the presence of both the tert-butyl group and the fluorene core. This combination imparts unique electronic and steric properties, making it valuable for specific applications in materials science and organic synthesis.

Properties

CAS No.

651042-75-0

Molecular Formula

C23H22

Molecular Weight

298.4 g/mol

IUPAC Name

9-(4-tert-butylphenyl)-9H-fluorene

InChI

InChI=1S/C23H22/c1-23(2,3)17-14-12-16(13-15-17)22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-15,22H,1-3H3

InChI Key

BOBFSAJVTRDKMP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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